molecular formula C9H15Cl3N2O4 B296040 N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine

N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine

Cat. No. B296040
M. Wt: 321.6 g/mol
InChI Key: KQXCBVBBOYHEEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine, also known as TCEP-lysine, is a chemical compound that has gained significant attention in the field of biochemistry and molecular biology. This compound is widely used as a reducing agent in the analysis of proteins and peptides. TCEP-lysine is a stable and water-soluble compound that can selectively reduce disulfide bonds in proteins without affecting other functional groups.

Mechanism of Action

The mechanism of action of N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine involves the reduction of disulfide bonds in proteins. Disulfide bonds are important structural elements in proteins, and their reduction can cause conformational changes in the protein. N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine selectively reduces disulfide bonds without affecting other functional groups in the protein. The reduction of disulfide bonds by N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine is irreversible, making it an ideal reducing agent for the analysis of proteins and peptides.
Biochemical and Physiological Effects:
N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine has no known biochemical or physiological effects on living organisms. It is a stable and water-soluble compound that is easily eliminated from the body. N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine is not metabolized in the body and does not accumulate in tissues.

Advantages and Limitations for Lab Experiments

N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine has several advantages for lab experiments. It is a powerful reducing agent that can selectively reduce disulfide bonds in proteins without affecting other functional groups. It is stable and water-soluble, making it easy to use in experiments. N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine is also easy to purify and has a long shelf life.
However, N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine also has some limitations for lab experiments. It can interfere with some assays that rely on the formation of disulfide bonds, such as the formation of protein dimers. N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine can also interfere with some downstream applications, such as mass spectrometry, due to the formation of adducts.

Future Directions

For the use of N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine include the development of new reducing agents and the analysis of protein-protein interactions.

Synthesis Methods

The synthesis of N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine involves the reaction of lysine with 2,2,2-trichloroethyl chloroformate in the presence of a base. The reaction proceeds smoothly at room temperature, and the product is obtained in high yield. The synthesis method is simple and efficient, and the product is easy to purify.

Scientific Research Applications

N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine is widely used in the analysis of proteins and peptides. It is a powerful reducing agent that can selectively reduce disulfide bonds in proteins without affecting other functional groups. N~6~-[(2,2,2-trichloroethoxy)carbonyl]lysine is commonly used in proteomics research to analyze the structure and function of proteins. It is also used in the production of monoclonal antibodies and in the synthesis of peptides.

properties

Molecular Formula

C9H15Cl3N2O4

Molecular Weight

321.6 g/mol

IUPAC Name

2-amino-6-(2,2,2-trichloroethoxycarbonylamino)hexanoic acid

InChI

InChI=1S/C9H15Cl3N2O4/c10-9(11,12)5-18-8(17)14-4-2-1-3-6(13)7(15)16/h6H,1-5,13H2,(H,14,17)(H,15,16)

InChI Key

KQXCBVBBOYHEEI-UHFFFAOYSA-N

SMILES

C(CCNC(=O)OCC(Cl)(Cl)Cl)CC(C(=O)O)N

Canonical SMILES

C(CCNC(=O)OCC(Cl)(Cl)Cl)CC(C(=O)O)N

Origin of Product

United States

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